molecular formula C18H24N2O5S B11087376 Ethyl 5-oxo-6-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}thiomorpholine-3-carboxylate

Ethyl 5-oxo-6-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}thiomorpholine-3-carboxylate

Cat. No.: B11087376
M. Wt: 380.5 g/mol
InChI Key: ARFHHNXHKNIUID-UHFFFAOYSA-N
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Description

ETHYL 5-OXO-6-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-3-THIOMORPHOLINECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiomorpholine ring, which is a sulfur-containing heterocycle, and an ethyl ester functional group. The presence of the propoxyaniline moiety adds to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-OXO-6-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-3-THIOMORPHOLINECARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the thiomorpholine ring and introduce the ethyl ester and propoxyaniline groups through a series of substitution and condensation reactions. Specific reagents and catalysts, such as methanesulfonic acid (MsOH) and phenylhydrazine hydrochloride, are often used under reflux conditions in methanol to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis while maintaining high purity and yield. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-OXO-6-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-3-THIOMORPHOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 5-OXO-6-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-3-THIOMORPHOLINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-OXO-6-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-3-THIOMORPHOLINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ETHYL 5-OXO-6-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-3-THIOMORPHOLINECARBOXYLATE lies in its specific combination of functional groups and the presence of the propoxyaniline moiety. This structure imparts distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H24N2O5S

Molecular Weight

380.5 g/mol

IUPAC Name

ethyl 5-oxo-6-[2-oxo-2-(4-propoxyanilino)ethyl]thiomorpholine-3-carboxylate

InChI

InChI=1S/C18H24N2O5S/c1-3-9-25-13-7-5-12(6-8-13)19-16(21)10-15-17(22)20-14(11-26-15)18(23)24-4-2/h5-8,14-15H,3-4,9-11H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

ARFHHNXHKNIUID-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(CS2)C(=O)OCC

Origin of Product

United States

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